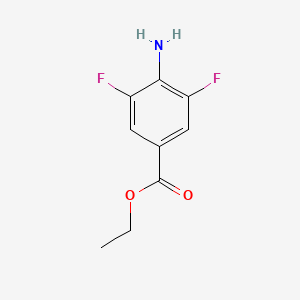

Ethyl 4-amino-3,5-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZIYSCSHHUVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-amino-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 4-amino-3,5-difluorobenzoate stands as a key building block in this context, offering a versatile platform for the synthesis of more complex fluorinated compounds. Its structure, featuring an aniline moiety ortho-difluorinated, presents a unique combination of functionalities that are highly valuable in the design of novel therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to support researchers and drug development professionals in leveraging this important intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. While comprehensive experimental data for this compound is not extensively available in the public domain, a combination of data from peer-reviewed literature, commercial sources, and high-quality computational predictions allows for a detailed characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 201.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1415920-00-1 | --INVALID-LINK--[2] |

| Appearance | Transparent plate-like crystals | Novikov et al., 2024[3] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in dichloromethane (DCM) | Novikov et al., 2024[3] |

| Storage | Room temperature, sealed in a dry, dark place | --INVALID-LINK--[2] |

Note on Physical Properties: The non-fluorinated analog, Ethyl 4-aminobenzoate (Benzocaine), has a melting point of 88-90 °C and is soluble in ethanol, chloroform, and ether, while being sparingly soluble in water.[4] This information may serve as a general reference, but significant deviations can be expected due to the presence of the fluorine substituents.

Structural and Spectroscopic Data

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[3]

Crystal Structure

The crystal structure reveals a quinoid character of the phenyl ring, which is a consequence of the electron-donating amino group and the electron-withdrawing ester group in a para-relationship. The presence of the ortho-fluorine substituents leads to a distortion of the bond angles within the aromatic ring. In the solid state, the molecules are interconnected by N-H···O and N-H···F hydrogen bonds, as well as C-H···F short contacts and π-stacking interactions.[3]

Spectroscopic Profile (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

-

Aromatic protons: A multiplet in the aromatic region. Due to the symmetry of the substitution pattern, the two aromatic protons are expected to be chemically equivalent.

-

Amine protons: A broad singlet for the -NH₂ protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl group: Two distinct signals for the methyl and methylene carbons.

-

Ester carbonyl: A signal in the downfield region, characteristic of a carbonyl carbon.

-

Aromatic carbons: Signals corresponding to the aromatic carbons, with their chemical shifts influenced by the fluorine, amino, and ester substituents. The carbons directly bonded to fluorine will exhibit C-F coupling.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H stretching: Characteristic stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.

-

C=O stretching: A strong absorption band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.

-

C-F stretching: Strong absorptions in the fingerprint region, indicative of the carbon-fluorine bonds.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 201.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and potentially the loss of ethylene from the ethyl group.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of its functional groups: the primary aromatic amine, the ethyl ester, and the fluorinated benzene ring.

Reactivity of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.

The presence of two ortho-fluorine atoms, which are electron-withdrawing, is expected to decrease the basicity and nucleophilicity of the amino group compared to its non-fluorinated analog.

Reactivity of the Ester Group

The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 4-amino-3,5-difluorobenzoic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Influence of the Fluorinated Aromatic Ring

The fluorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, they can activate the ring towards nucleophilic aromatic substitution, although the presence of the strong electron-donating amino group complicates this. The C-F bond itself is generally stable and requires harsh conditions to be cleaved.

Synthesis

A reliable synthetic protocol for this compound has been reported, starting from 4-amino-3,5-difluorobenzoic acid.[3]

Experimental Protocol: Esterification of 4-amino-3,5-difluorobenzoic acid

-

Dissolution: Dissolve 4-amino-3,5-difluorobenzoic acid (1 equivalent) in ethanol.

-

Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours.

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as dichloromethane (DCM).

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility is exemplified by its use in the preparation of fluorinated azobenzene derivatives, which are investigated as photoswitchable compounds for potential applications in photopharmacology.[3] The difluoroaniline moiety can be incorporated into larger molecules to enhance their metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic properties conferred by the fluorine atoms can modulate the pKa of the molecule and its ability to engage in hydrogen bonding, thereby influencing its binding affinity to target proteins.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex fluorinated molecules with applications in drug discovery and materials science. Its unique combination of a reactive amino group, a modifiable ester functionality, and a metabolically robust difluorinated aromatic ring makes it a valuable tool for medicinal chemists. This guide has provided a detailed overview of its known physical and chemical properties, synthesis, and potential applications. Further experimental investigation into its physicochemical properties will undoubtedly enhance its utility and broaden its applications in the scientific community.

References

- 1. This compound | C9H9F2NO2 | CID 90041574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1415920-00-1|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

An In-depth Technical Guide on Ethyl 4-amino-3,5-difluorobenzoate for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 4-amino-3,5-difluorobenzoate is a key fluorinated aromatic compound with significant applications in medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the amino group imparts unique electronic properties, making it a valuable building block for synthesizing novel therapeutic agents. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and critical role in drug discovery, providing field-proven insights for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

A foundational understanding of a compound's utility begins with a detailed analysis of its molecular structure and intrinsic properties.

1.1. Molecular Structure

This compound is characterized by a benzene ring substituted with an ethyl ester, an amino group, and two fluorine atoms. Its formal IUPAC name is this compound.[1] The fluorine atoms at the 3 and 5 positions, ortho to the amino group, are crucial as they significantly influence the molecule's electronic and conformational characteristics. The molecular formula for this compound is C₉H₉F₂NO₂.[1][2][3][4]

Figure 1: Chemical structure of this compound.

1.2. Physicochemical Data

The key physicochemical properties are summarized in Table 1. This data is essential for designing experiments, including selecting appropriate solvents, determining reaction temperatures, and developing purification strategies.

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol [1][3][4] |

| Appearance | Solid |

| CAS Number | 1415920-00-1[3][4] |

Table 1: Key Physicochemical Properties.

Synthesis and Reactivity Insights

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield.

2.1. Typical Synthesis Workflow

A prevalent synthetic route begins with 4-amino-3,5-difluorobenzonitrile, which is treated with sodium hydroxide and subsequently hydrochloric acid to yield 4-amino-3,5-difluorobenzoic acid.[2][5] This intermediate is then dissolved in ethanol with sulfuric acid and refluxed to produce this compound.[2]

Figure 2: Synthetic pathway for this compound.

2.2. Mechanistic and Experimental Considerations

-

Hydrolysis: The initial step involves the hydrolysis of the nitrile group of 4-amino-3,5-difluorobenzonitrile to a carboxylic acid. This is typically achieved under basic conditions followed by acidification.

-

Esterification: The subsequent esterification of the carboxylic acid is a classic Fischer esterification reaction. Using a large excess of ethanol and a strong acid catalyst like sulfuric acid drives the equilibrium towards the formation of the ethyl ester. The reaction is typically heated to reflux to increase the reaction rate.

Significance in Drug Discovery and Development

The distinct structural attributes of this compound make it a valuable scaffold in medicinal chemistry.

3.1. Bioisosteric Replacement and Metabolic Stability

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[6] Fluorine's high electronegativity can alter the pKa of adjacent functional groups and modify the molecule's electronic profile, which can lead to improved pharmacokinetic properties.[6] The difluoro substitution in this compound is particularly effective at blocking sites of oxidative metabolism.

3.2. Application as a Building Block

This compound serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it is a precursor for azobenzene derivatives that have applications in photopharmacological studies.[2] These photosensitive molecules can be used as molecular tools to control biological processes.[2][5] It is also categorized as a "Protein Degrader Building Block," indicating its utility in the development of molecules that can target and degrade specific proteins.[4]

Figure 3: Relationship between the properties and applications of this compound in drug development.

Experimental Protocol: Esterification of 4-amino-3,5-difluorobenzoic acid

This protocol is a representative example and may require optimization based on specific laboratory conditions.

-

Dissolution: Dissolve 4-amino-3,5-difluorobenzoic acid in ethanol.[2]

-

Acidification: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2]

-

Reflux: Heat the reaction mixture to reflux for approximately 10 hours.[2]

-

Neutralization: After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.[2]

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.[2]

-

Purification: Dry the combined organic layers over an anhydrous salt like MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2] Further purification can be achieved by recrystallization or column chromatography.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a highly versatile and valuable building block in contemporary organic synthesis, particularly in the field of drug discovery. The unique electronic and steric properties conferred by the difluoro substitution provide a potent tool for medicinal chemists to enhance the properties of new therapeutic agents. A comprehensive understanding of its synthesis, reactivity, and physicochemical characteristics is essential for its effective application in research and development.

References

- 1. This compound | C9H9F2NO2 | CID 90041574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1415920-00-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. calpaclab.com [calpaclab.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]

Ethyl 4-amino-3,5-difluorobenzoate safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-amino-3,5-difluorobenzoate

This guide provides a detailed examination of the safety data and handling protocols for this compound (CAS No. 1415920-00-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to establish a robust framework for risk mitigation in a laboratory setting.

A Note on Data Extrapolation: Comprehensive toxicological and safety data for this compound are not extensively published. Therefore, this guide is built upon the foundational safety profile of its close structural analog, Ethyl 4-aminobenzoate (Benzocaine, CAS No. 94-09-7), while incorporating the specific hazard information available for the difluorinated compound. The fluorine substituents may alter the reactivity, metabolism, and toxicological profile of the molecule, and thus, a conservative approach to safety is imperative.

Chemical Identification and Core Properties

This compound is an aromatic ester, notable as a building block in medicinal chemistry, particularly in the synthesis of protein degraders.[1] Its structural features—an aniline-like amino group and fluorine atoms ortho to it—dictate its chemical reactivity and inform its safety profile.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1415920-00-1 | [1] |

| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |

| Molecular Weight | 201.17 g/mol | [1][2] |

| Physical State | Solid | [3] |

| Storage | Store at 2-8°C in a dark, inert atmosphere. | [4] |

Hazard Identification and GHS Classification

While a complete GHS classification is not universally available, supplier data indicates the following hazards.[4][5] The classification for the parent compound, Ethyl 4-aminobenzoate, is also provided for a more comprehensive risk assessment.[6]

| Hazard Statement (this compound) | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Analog Compound GHS Classification: Ethyl 4-aminobenzoate [6]

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2 (H319)

-

Skin Sensitization: Category 1 (H317)

The primary hazards are associated with irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[3][7] The potential for skin sensitization is a critical consideration, meaning that initial exposure may not produce a reaction, but subsequent exposures could lead to an allergic response.[6][7]

Hazard Communication Workflow

Caption: Logical flow from substance identification to hazard mitigation.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential. The primary causality behind these recommendations is the prevention of dust inhalation and direct contact with skin and eyes.

Engineering Controls

-

Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to control airborne dust and potential vapors.[3] The goal is to maintain exposure levels below any established occupational limits and prevent respiratory irritation.

-

Safety Stations: A readily accessible and tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the procedures to be performed.

| PPE | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.[3][8] | Prevents eye contact with airborne particles, which can cause serious irritation.[3] |

| Hand Protection | Nitrile gloves. Dispose of contaminated gloves properly after use.[3] | Prevents skin irritation and potential absorption. Double-gloving is recommended for extended handling. |

| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contact with contaminated surfaces. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate particulate filters may be required if engineering controls are insufficient or during spill cleanup.[3][9] | Protects against inhalation of harmful dust.[9] |

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

-

Preparation: Before handling, confirm that the chemical fume hood is operational and that all required PPE is correctly worn. Ensure emergency equipment is accessible.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.[3] If possible, use a containment balance enclosure.

-

Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

-

Post-Handling: After handling, thoroughly wash hands with soap and water.[3] Decontaminate the work area, including the balance and any equipment used.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[10]

Storage Requirements

-

Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][11] The recommended storage temperature is between 2-8°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[7][11]

-

Environment: Protect from light and moisture.[12]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[3][9] Contaminated containers should be treated as hazardous waste.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | 1. Immediately move the person to fresh air.[7] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] 3. Seek immediate medical attention.[3] |

| Skin Contact | 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] 2. If skin irritation or a rash occurs, seek medical attention. 3. Wash contaminated clothing before reuse.[7] |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] 2. Remove contact lenses if present and easy to do. Continue rinsing.[3] 3. Seek immediate medical attention.[7] |

| Ingestion | 1. Do NOT induce vomiting.[7] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] 3. Never give anything by mouth to an unconscious person.[3][9] 4. Seek immediate medical attention.[3] |

Emergency Response Workflow

Caption: Step-by-step workflow for responding to an exposure event.

Fire-Fighting and Stability Information

-

Flammability: The compound is not considered flammable or combustible.[3] However, like many organic compounds, it can burn if exposed to high temperatures.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][11]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[3][9]

-

Chemical Stability: The product is stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust generation, excess heat, and exposure to incompatible materials.[7]

Toxicological and Ecological Information

Toxicological Profile

Detailed toxicological studies on this compound are lacking. The known health effects are primarily irritant properties.[3] Based on its analog, Ethyl 4-aminobenzoate, there is a potential for methemoglobinemia upon chronic or high-level exposure, a condition where the blood's ability to carry oxygen is reduced.[7][9] No components of the analog product are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[3]

Ecological Information

Data on the environmental impact of this specific compound is not available. However, the parent compound, Ethyl 4-aminobenzoate, is classified as harmful or toxic to aquatic life.[13] Therefore, it is crucial to prevent the release of this compound into the environment.[3] Do not let the product enter drains, soil, or waterways.[3]

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C9H9F2NO2 | CID 90041574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Room 102 | BVV EN [bvv.cz]

- 5. This compound | 1415920-00-1 [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. westliberty.edu [westliberty.edu]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

A Researcher's Guide to Sourcing and Utilizing Ethyl 4-amino-3,5-difluorobenzoate (>97%) for Advanced Drug Discovery

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Design

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile. Within the arsenal of fluorinated building blocks, Ethyl 4-amino-3,5-difluorobenzoate (CAS No. 1415920-00-1) has emerged as a critical intermediate, particularly in the burgeoning field of targeted protein degradation.

This guide serves as a comprehensive technical resource for researchers, offering a detailed overview of reputable commercial suppliers, robust protocols for quality assessment, best practices for safe handling, and a discussion of its pivotal role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Part 1: Commercial Sourcing and Supplier Qualification

Procuring high-purity this compound is the foundational step for any successful research campaign. The market offers a range of suppliers, and a systematic approach to their evaluation is crucial to ensure consistency and reliability in experimental outcomes.

Identifying Reputable Suppliers

A survey of the chemical supplier landscape reveals several key players offering this compound, often categorized as a "Protein Degrader Building Block" or a "Fluorinated Building Block". The correct CAS number for this compound is 1415920-00-1 .[1][2][3] Researchers should be aware that older or alternative numbering systems may exist but 1415920-00-1 is the most consistently referenced identifier in current supplier catalogs and scientific literature.

Comparative Analysis of Commercial Suppliers

The following table summarizes offerings from prominent suppliers. This data is intended as a representative snapshot and researchers are encouraged to visit the suppliers' websites for the most current information on pricing and availability.

| Supplier | Stated Purity | Available Quantities | Storage Recommendations | Additional Notes |

| Sigma-Aldrich (Merck) | >95% | 1 G, 5 G, 10 G, etc. | Refrigerator | Often provides access to partner supplier stock (e.g., Fluorochem, Synthonix).[3] |

| BLD Pharm | >97% (Typical) | Gram to multi-gram scale | Keep in dark place, sealed in dry, 2-8°C.[1] | Often provides downloadable analytical data (NMR, HPLC, LC-MS) on their website.[2] |

| Matrix Scientific | >97% (Typical) | 1 G, 5 G | Irritant hazard noted. | Provides Safety Data Sheet (SDS) for download.[4] |

| Ambeed | >97% (Typical) | Gram to multi-gram scale | 2-8°C | Also provides access to analytical data upon request or on the product page.[5] |

| Fluorochem | 98% | 1 G, 5 G, 10 G, etc. | Ambient Storage | Distributed through partners like Sigma-Aldrich.[6] |

| Synthonix | 95% | Gram scale | Refrigerator | Distributed through partners like Sigma-Aldrich. |

Supplier Qualification Workflow

A rigorous supplier qualification process is essential to mitigate risks associated with reagent quality. This involves more than just comparing prices; it requires a multi-faceted evaluation of the supplier's documentation, support, and historical performance.

Caption: Supplier qualification workflow for ensuring high-purity reagents.

Part 2: In-House Quality Assessment and Purity Verification

While suppliers provide a Certificate of Analysis (CoA), independent verification of purity is a hallmark of rigorous scientific practice. The following protocols provide a framework for researchers to validate the identity and purity of this compound in their own laboratories.

Experimental Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed reversed-phase method can effectively separate the target compound from starting materials, by-products, and other potential impurities.

Methodology:

-

System Preparation:

-

Reagent and Sample Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Standard Solution: Accurately weigh ~10 mg of a reference standard (if available) and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Dilute 1 mL of this stock to 10 mL with diluent to get a 0.1 mg/mL working solution.[9]

-

Sample Solution: Prepare the sample from the supplier in the same manner as the standard solution (0.1 mg/mL).[9] Filter through a 0.45 µm syringe filter if any particulates are visible.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100. The result should be ≥97%.

-

Experimental Protocol 2: Identity Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation of the compound. The proton (¹H) and carbon (¹³C) NMR spectra will have characteristic shifts and coupling patterns.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.[5]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing in a separate vial before transfer can aid dissolution.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).[10]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Peaks (in CDCl₃):

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

A broad singlet for the amine protons (-NH₂).

-

A multiplet (often appearing as a triplet due to coupling with two equivalent fluorine atoms) for the aromatic protons.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Peaks (in CDCl₃):

-

Peaks for the methyl and methylene carbons of the ethyl group.

-

A peak for the carbonyl carbon of the ester.

-

Multiple peaks for the aromatic carbons, showing characteristic splitting patterns due to C-F coupling.

-

-

Experimental Protocol 3: Volatile Impurity Analysis by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis process. The amino group may require derivatization for optimal chromatographic performance.

Methodology:

-

Derivatization (using Ethyl Chloroformate - ECF):

-

This procedure enhances volatility and reduces peak tailing.[11]

-

In a vial, dissolve a small amount of the sample in a mixture of water, ethanol, and pyridine.

-

Add ECF and vortex vigorously.

-

Add chloroform for extraction. The derivatized analyte will move to the organic layer.

-

Collect the chloroform layer for injection.

-

-

GC-MS System and Conditions:

-

GC-MS System: Agilent GC-MS or similar.

-

Column: A DB-5MS or equivalent non-polar column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[12]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

-

Injector Temperature: 260°C.[12]

-

Oven Program: Start at 80°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.[12]

-

MS Detector: Electron Ionization (EI) mode, scanning from m/z 30-550.[13]

-

-

Data Analysis:

-

The primary peak will correspond to the derivatized this compound.

-

Identify any other peaks by comparing their mass spectra to a library (e.g., NIST) to check for common synthesis solvents or by-products.

-

Part 3: Core Application in Drug Development - A Key Building Block for PROTACs

This compound has gained significant traction as a precursor for ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[4] This makes it an invaluable tool in the design of PROTACs.

The Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules composed of three parts: a "warhead" that binds to the target protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two.[14][15] The aniline moiety of this compound serves as a versatile chemical handle. It can be readily functionalized to construct the linker element, which is then connected to a warhead ligand. The difluoro-substituted phenyl ring is a key part of the pharmacophore that ultimately binds to the CRBN E3 ligase.

The linker is not merely a spacer; its length, composition, and attachment points are critical for inducing a productive ternary complex (E3 Ligase-PROTAC-POI) that leads to efficient ubiquitination and subsequent degradation of the target protein.[6][16]

References

- 1. 1415920-00-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1415920-00-1 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1415920-00-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 7. lcms.cz [lcms.cz]

- 8. iosrjournals.org [iosrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 4-amino-3,5-difluorobenzoate: A Strategic Building Block for VHL-Recruiting Protein Degraders

Executive Summary

The advent of Targeted Protein Degradation (TPD) has unlocked new therapeutic paradigms, enabling the elimination of disease-causing proteins previously deemed "undruggable."[1] Within this field, Proteolysis Targeting Chimeras (PROTACs) represent a dominant modality, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby inducing the POI's ubiquitination and subsequent destruction by the proteasome.[2][3] The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC design, and the optimization of ligands that engage it is critical for developing potent and selective degraders.[4][5] This guide provides an in-depth technical analysis of Ethyl 4-amino-3,5-difluorobenzoate, a key building block for constructing advanced VHL ligands. We will explore the strategic rationale for its use, provide validated experimental protocols for its incorporation and characterization, and present a self-validating framework for assessing the resulting PROTACs.

Section 1: The Strategic Advantage of Fluorination in VHL Ligand Design

The efficacy of a VHL-based PROTAC is fundamentally tied to the formation of a stable and productive ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.[6][7] The design of the VHL-binding moiety is therefore a critical determinant of success. While foundational VHL ligands are effective, strategic modifications are necessary to enhance their drug-like properties. The introduction of fluorine atoms is a well-established medicinal chemistry strategy to favorably modulate a molecule's metabolic stability, physicochemical properties, and binding affinity.[8][9]

The Causality Behind Difluorination:

The incorporation of two fluorine atoms at the 3 and 5 positions of the benzoate scaffold, ortho to the eventual point of attachment to the core VHL ligand structure, is not arbitrary. This specific substitution pattern imparts several key advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it more resistant to oxidative metabolism by cytochrome P450 enzymes.[8] Placing fluorine atoms on the aromatic ring can block sites of metabolic attack, prolonging the half-life and exposure of the resulting PROTAC.[10]

-

Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly lower the pKa of nearby basic groups, such as the aniline nitrogen.[8][11] This reduction in basicity can improve cell permeability and bioavailability by decreasing the likelihood of the molecule being protonated at physiological pH.[8]

-

Improved Binding Affinity: The fluorine atoms can engage in favorable orthogonal multipolar interactions (e.g., with carbonyl groups in the protein backbone) within the VHL binding pocket, potentially increasing binding affinity and ligand efficiency.[9]

These benefits, summarized in the table below, provide a compelling rationale for selecting this compound as a starting material for advanced VHL ligand synthesis.

| Property | Standard C-H Scaffold | 3,5-Difluoro Scaffold | Rationale & Consequence |

| Metabolic Liability | Susceptible to aromatic oxidation | Blocked metabolic "soft spots" | Increased half-life and in vivo exposure.[8] |

| Amine Basicity (pKa) | Higher | Lowered due to inductive effect | Improved membrane permeability and oral bioavailability.[10] |

| Binding Interactions | Primarily H-bonds, van der Waals | Potential for additional F-protein contacts | May enhance binding affinity (KD) and selectivity.[9] |

Section 2: Synthesis and Incorporation of the Building Block

This compound serves as a readily available and versatile precursor for the synthesis of functionalized VHL ligands. The primary amino group provides a convenient handle for elaboration into the core hydroxyproline mimic that is essential for VHL recognition.

Core Properties of the Building Block

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1415920-00-1[12] |

| Molecular Formula | C9H9F2NO2[12][13] |

| Molecular Weight | 201.17 g/mol [12][13] |

Diagram: General Synthetic Workflow

This diagram illustrates the high-level synthetic logic for converting the building block into a final PROTAC molecule.

Caption: High-level workflow for PROTAC synthesis.

Experimental Protocol 1: Synthesis of a VHL Ligand Precursor

This protocol describes a representative transformation of this compound into a core VHL ligand structure, ready for linker attachment. This process involves forming the critical amide bond with a protected hydroxyproline derivative.

Materials:

-

This compound

-

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Saturated aq. NaHCO3, Brine, Anhydrous MgSO4

-

Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Procedure:

-

Amide Coupling:

-

To a solution of this compound (1.0 eq) and Boc-Hyp-OH (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality Check: HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with EtOAc and wash sequentially with saturated aq. NaHCO3 (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected VHL ligand intermediate.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in DCM (approx. 0.1 M).

-

Add Trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.

-

Self-Validation: Monitor the reaction to completion by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates successful deprotection.

-

Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly in the next step (linker coupling) after co-evaporation with a solvent like toluene to remove residual TFA.

-

Section 3: A Self-Validating Framework for PROTAC Characterization

The synthesis of a PROTAC is only the beginning. A rigorous, multi-tiered characterization cascade is essential to validate its structure, mechanism of action, and cellular activity. This framework ensures that the observed biological effects are directly attributable to the designed molecule.

Part A: Structural Verification

Before any biological testing, the identity and purity of the final PROTAC must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are used to confirm the molecular structure. The presence of characteristic peaks for the VHL ligand, the POI ligand, and the linker, along with the disappearance of starting material signals, provides structural confirmation.

-

High-Resolution Mass Spectrometry (HRMS): This technique confirms the exact molecular weight of the PROTAC, providing definitive proof of its elemental composition.[14] Tandem MS (MS/MS) can further be used to analyze fragmentation patterns, which should correspond to the cleavage of the molecule at predictable locations (e.g., within the linker).[14][15]

Part B: Biophysical Evaluation of Ternary Complex Formation

The catalytic activity of a PROTAC depends on its ability to form a ternary complex.[6] Biophysical assays are critical for quantifying the binding events that underpin this mechanism.[16][17]

Diagram: Biophysical Characterization Workflow

Caption: Workflow for biophysical PROTAC evaluation.

Experimental Protocol 2: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinities (KD) of the PROTAC for its individual binding partners and to quantify the stability and cooperativity of the ternary complex.[7][18]

Procedure:

-

Immobilization: Immobilize biotinylated VHL-ElonginB-ElonginC (VCB) complex on a streptavidin-coated sensor chip.

-

Binary Affinity (PROTAC to VHL): Flow serial dilutions of the PROTAC over the VCB-functionalized surface to determine the KD of the PROTAC for VHL.

-

Binary Affinity (PROTAC to POI): In a separate experiment (or using an alternative assay like fluorescence polarization), determine the KD of the PROTAC for the POI.

-

Ternary Complex Formation:

-

Prepare a solution containing a fixed, saturating concentration of the POI.

-

To this solution, add serial dilutions of the PROTAC.

-

Flow these POI-PROTAC mixtures over the VCB-functionalized surface.

-

Causality Check: By pre-saturating the PROTAC with the POI, the binding event observed on the chip reflects the formation of the ternary complex (VCB::PROTAC::POI).

-

-

Data Analysis:

-

Fit the sensorgrams to appropriate binding models to determine association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).

-

Calculate the cooperativity factor (alpha, α) by comparing the affinity of the PROTAC for VHL in the presence and absence of the POI.

-

| Parameter | Interpretation | Desired Outcome |

| KD (Binary) | Affinity for individual proteins | Potent binding (typically nM range) to both VHL and POI. |

| KD (Ternary) | Stability of the ternary complex | High affinity (low KD) indicates a stable complex. |

| Alpha (α) | Cooperativity | α > 1: Positive cooperativity (POI enhances binding to VHL). α < 1: Negative cooperativity. α = 1: No cooperativity. Positive cooperativity is often, but not always, associated with efficient degradation.[6] |

Part C: Cellular Assessment of Protein Degradation

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Experimental Protocol 3: Determination of DC₅₀ and Dₘₐₓ by Western Blot

Objective: To quantify the potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum degradation) of the PROTAC.

Procedure:

-

Cell Treatment: Seed cells (e.g., a cancer cell line expressing the POI) in 6-well plates. The next day, treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of total protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific to the POI.

-

Also probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Imaging and Analysis:

-

Develop the blot using an ECL substrate and image with a chemiluminescence detector.

-

Quantify the band intensities for the POI and the loading control using software like ImageJ.

-

Normalize the POI signal to the loading control for each lane.

-

Plot the normalized POI levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

-

Self-Validation: The degradation should be dose-dependent. A "hook effect," where degradation is less efficient at very high concentrations, is often observed and is a hallmark of PROTAC-mediated degradation due to the formation of unproductive binary complexes.[7]

-

| Parameter | Definition | Interpretation |

| DC₅₀ | Concentration for 50% degradation | A measure of potency. A lower DC₅₀ value indicates higher potency. |

| Dₘₐₓ | Maximum level of degradation achieved | A measure of efficacy. A higher Dₘₐₓ (closer to 100%) indicates more complete degradation. |

Section 4: Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic building block that leverages established principles of medicinal chemistry to construct superior VHL-recruiting PROTACs. The deliberate introduction of the 3,5-difluoro substitution pattern provides a rational approach to enhancing metabolic stability and modulating physicochemical properties, which are critical for advancing degraders from tool compounds to clinical candidates.

The self-validating experimental framework presented here—progressing from unambiguous structural verification to quantitative biophysical analysis and finally to robust cellular characterization—provides a reliable pathway for researchers in drug development. By understanding the causality behind each experimental choice and rigorously validating each step, scientists can confidently assess the performance of PROTACs derived from this valuable building block and accelerate the development of next-generation targeted protein degraders.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 3. Protein Degradation and PROTACs [promega.jp]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. calpaclab.com [calpaclab.com]

- 13. This compound | C9H9F2NO2 | CID 90041574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]

- 17. diva-portal.org [diva-portal.org]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]

A Comprehensive Spectroscopic Guide to Ethyl 4-amino-3,5-difluorobenzoate: Unveiling Molecular Structure through NMR, IR, and MS Data

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 4-amino-3,5-difluorobenzoate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of how spectroscopic techniques unravel the molecular identity and purity of this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this fluorinated aromatic amine.

Molecular Structure and Its Spectroscopic Implications

This compound (C₉H₉F₂NO₂) is a substituted benzene derivative with a molecular weight of 201.17 g/mol .[1] The strategic placement of two fluorine atoms ortho to the amino group and meta to the ethyl ester functionality significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. Understanding these substituent effects is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group and the aromatic protons.

-

Ethyl Group: The ethyl moiety will present as a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the oxygen will appear as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons.

-

Aromatic Protons: The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are situated ortho to the ester group and meta to the amino group. The two fluorine atoms will cause splitting of the aromatic proton signal into a triplet.

-

Amino Protons: The amino (-NH₂) protons will likely appear as a broad singlet. Its chemical shift can be concentration-dependent and may exchange with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.3 | Triplet | ~7.1 |

| -CH₂- | ~4.3 | Quartet | ~7.1 |

| Aromatic-H | ~7.4 - 7.6 | Triplet | ~8-9 (JH-F) |

| -NH₂ | Variable (broad) | Singlet | - |

Causality Behind a Protocol Choice: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. CDCl₃ is a good general-purpose solvent for many organic molecules. However, for compounds with exchangeable protons like amines, DMSO-d₆ can be advantageous as it often allows for the observation of N-H protons with clearer coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal all nine carbon atoms in the molecule, with their chemical shifts influenced by the electronegativity of neighboring atoms and the aromatic ring currents.

Expected ¹³C NMR Spectrum:

-

Ethyl Group Carbons: Two signals will be observed for the ethyl group: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃).

-

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbon bearing the ester group (C1) and the carbon bearing the amino group (C4) will be readily identifiable. The two carbons bonded to fluorine (C3 and C5) will show a large coupling constant with ¹⁹F. The two carbons bearing hydrogen (C2 and C6) will also be equivalent.

-

Carbonyl Carbon: The ester carbonyl carbon (-C=O) will appear at a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~14 |

| -CH₂- | ~61 |

| Aromatic C-H | ~115-120 |

| Aromatic C-COOEt | ~125-130 |

| Aromatic C-F | ~150-155 (d, ¹JC-F) |

| Aromatic C-NH₂ | ~140-145 |

| -C=O | ~165 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the characteristic functional groups within a molecule by detecting their vibrational frequencies.

Expected IR Spectrum: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=O, C-F, and C-N bonds, as well as aromatic C=C stretching.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amine) | 3300-3500 | Medium | Symmetric & Asymmetric Stretch |

| C-H (aromatic) | 3000-3100 | Medium to Weak | Stretch |

| C-H (aliphatic) | 2850-3000 | Medium | Stretch |

| C=O (ester) | ~1720 | Strong | Stretch |

| C=C (aromatic) | 1500-1600 | Medium | Stretch |

| C-F (aryl) | 1100-1300 | Strong | Stretch |

| C-N | 1250-1350 | Medium | Stretch |

| C-O (ester) | 1100-1300 | Strong | Stretch |

Diagram 1: Key Functional Group Vibrations

Caption: Key IR vibrational modes for this compound.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 201, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅): A significant fragment at m/z 156 resulting from the loss of an ethoxy radical.

-

Loss of an ethyl group (-C₂H₅): A fragment at m/z 172.

-

Decarbonylation: Loss of CO from fragment ions is also possible.

-

McLafferty Rearrangement: While less common for aromatic esters, it could potentially lead to a fragment at m/z 173.[2]

-

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis and Purity Assessment

The synthesis of this compound typically involves the esterification of 4-amino-3,5-difluorobenzoic acid.[3] The spectroscopic methods detailed in this guide are crucial for confirming the successful synthesis and for assessing the purity of the final product. Impurities from starting materials or side reactions would be readily detectable by the presence of unexpected signals in the NMR, IR, or MS spectra.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound, through the synergistic use of NMR, IR, and MS, provides a robust and unambiguous confirmation of its molecular structure. This guide serves as a practical resource for scientists, enabling them to confidently identify and assess the quality of this important chemical intermediate. The principles and protocols outlined herein are foundational to the rigorous scientific standards upheld in modern chemical research and drug development.

References

Navigating the Uncharted Waters of Solubility: A Technical Guide on Ethyl 4-Amino-3,5-Difluorobenzoate in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3,5-difluorobenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. Its structural motifs, including the aniline and ethyl ester functionalities, combined with the presence of fluorine atoms, impart unique physicochemical properties that are explored in the design of novel therapeutic agents and functional materials. A fundamental understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and quality control. This technical guide aims to provide a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings, experimental methodologies for its determination, and predictive modeling.

A Note on Data Unavailability: As of the latest literature review, specific experimental solubility data for this compound in a range of organic solvents at various temperatures is not publicly available. This guide, therefore, will focus on providing a robust framework for approaching the solubility determination of this compound. It will leverage data from structurally similar molecules to infer expected solubility behavior and will detail the necessary experimental and theoretical workflows to generate the much-needed quantitative data.

Physicochemical Profile of this compound

A foundational understanding of the molecular structure and properties of this compound is crucial for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | PubChem[1] |

| Molecular Weight | 201.17 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donors | 1 (the amino group) | PubChem[1] |

| Hydrogen Bond Acceptors | 3 (two oxygen atoms and the nitrogen atom) | PubChem[1] |

The presence of both hydrogen bond donor (amine) and acceptor (carbonyl, ether oxygen, fluorine) sites, coupled with a moderate octanol-water partition coefficient (XLogP3), suggests that this compound will exhibit a nuanced solubility profile, with significant interactions with both polar and non-polar solvents. The fluorine atoms can also participate in weaker hydrogen bonds and dipole-dipole interactions, further influencing its solubility.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and the solvent. For this compound, we can anticipate the following interactions:

-

In Protic Solvents (e.g., Methanol, Ethanol): Strong hydrogen bonding between the solvent's hydroxyl group and the solute's amino and carbonyl groups is expected to lead to good solubility.

-

In Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): Dipole-dipole interactions between the polar functionalities of the solvent and the solute will be the primary drivers of solubility.

-

In Non-Polar Solvents (e.g., Toluene, Hexane): Weaker van der Waals forces will be the dominant interactions. Given the polar nature of the solute, its solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility: A Practical Workflow

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique.

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Isothermal shake-flask method workflow for solubility determination.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., at 298.15 K, 310.15 K) and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to obtain a clear, saturated solution.

-

-

Analysis:

-

Accurately dilute a known volume of the saturated solution with the appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

Back-calculate the concentration in the original saturated solution to determine the solubility.

-

Thermodynamic Modeling of Solubility

Once experimental solubility data is obtained at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of solution. A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.

ln x = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

-

x is the mole fraction solubility

-

ΔHsol is the standard enthalpy of solution

-

ΔSsol is the standard entropy of solution

-

R is the ideal gas constant

-

T is the absolute temperature

From the slope and intercept of the van't Hoff plot, the enthalpy and entropy of solution can be determined, providing insights into the dissolution process (i.e., whether it is endothermic or exothermic).

The Jouyban-Acree Model

For predicting solubility in solvent mixtures, the Jouyban-Acree model is a widely used and accurate approach.[2][3][4][5] The model correlates the solubility of a solute in a binary solvent mixture with the solubilities in the neat solvents and includes terms for solvent-solvent and solute-solvent interactions.

Predictive Insights from Structurally Similar Compounds

In the absence of direct experimental data, the solubility of this compound can be qualitatively inferred from its structural analogs.

-

Ethyl 4-aminobenzoate (Benzocaine): This non-fluorinated analog is reported to be soluble in ethanol, chloroform, and ethyl ether, and sparingly soluble in water.[2][6] This suggests that this compound will also exhibit good solubility in polar organic solvents.

-

4-Aminobenzoic acid: The parent carboxylic acid is soluble in polar organic solvents like ethanol and methanol.[7]

-

Fluorinated Benzoic Acids: The introduction of fluorine atoms can influence solubility. For instance, 4-fluorobenzoic acid is soluble in alcohol. The electron-withdrawing nature of fluorine can affect the hydrogen bonding capacity of the amino group and the overall polarity of the molecule.

Based on these comparisons, it is reasonable to hypothesize that this compound will be soluble in alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate), with lower solubility in less polar solvents like toluene and minimal solubility in non-polar alkanes like hexane.

Conclusion and Future Directions

While a comprehensive quantitative understanding of the solubility of this compound in organic solvents is currently limited by the lack of experimental data, this guide provides a robust framework for its determination and analysis. The proposed experimental workflow using the isothermal shake-flask method, coupled with thermodynamic modeling, will enable researchers to generate the critical data needed for process development, formulation design, and computational modeling. Future experimental studies are essential to populate the solubility database for this important compound, which will, in turn, accelerate its application in various scientific and industrial fields.

References

- 1. This compound | C9H9F2NO2 | CID 90041574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorobenzoylamino)benzoic acid methyl ester | C15H12FNO3 | CID 310557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-amino-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. Ethyl 4-amino-3,5-difluorobenzoate is a key fluorinated building block, serving as a precursor in the synthesis of more complex molecules, such as photoswitchable azobenzene derivatives for photopharmacology.[1][2] A thorough understanding of its solid-state structure is paramount for predicting its behavior in various applications and for designing novel compounds with tailored properties.

This technical guide provides a comprehensive analysis of the crystal structure of this compound, elucidated by single-crystal X-ray diffraction. We will delve into the synthetic protocol, the intricacies of its molecular geometry, and the supramolecular architecture governed by a network of intermolecular interactions. This guide is intended to be a valuable resource for researchers leveraging this compound in drug design and materials development.

Synthesis and Crystallization

The synthesis of this compound is achieved through a two-step process starting from 4-amino-3,5-difluorobenzonitrile.[2] The nitrile is first hydrolyzed to the corresponding carboxylic acid, which is then esterified to yield the final product.

Experimental Protocol: Synthesis of this compound

-

Hydrolysis of 4-amino-3,5-difluorobenzonitrile:

-

Treat 4-amino-3,5-difluorobenzonitrile with a 1 M solution of sodium hydroxide.

-

Heat the resulting solution to reflux for 24 hours.

-

Cool the reaction to room temperature and acidify with concentrated HCl to a pH of approximately 1 to precipitate the hydrochloride salt of 4-amino-3,5-difluorobenzoic acid.

-

Dissolve the salt in ethyl acetate, dry over MgSO4, filter, and concentrate under vacuum to obtain 4-amino-3,5-difluorobenzoic acid.[2]

-

-

Esterification to this compound:

-

Dissolve 4-amino-3,5-difluorobenzoic acid in ethanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 10 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases with sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[2]

-

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent. While the specific crystallization conditions for the analyzed structure are not detailed in the primary literature, this is a standard and effective method for obtaining high-quality crystals of small organic molecules.

Molecular and Crystal Structure Analysis

The crystal structure of this compound was determined using single-crystal X-ray diffraction.[1][2] The analysis reveals key structural features at both the molecular and supramolecular levels. A search of the Cambridge Structural Database (CSD) confirmed the novelty of this specific crystal structure.[1][2]

Molecular Geometry

The molecular structure of this compound is characterized by a phenyl ring substituted with an amino group, an ethyl ester group, and two fluorine atoms in the ortho positions relative to the amino group. The presence of the electron-donating amino group and the electron-withdrawing ester group in a para-disposition imparts a quinoidal character to the phenyl ring.[1]

The fluorine substituents significantly influence the bond angles of the phenyl ring, causing distortions from ideal hexagonal geometry.[1][2] This is a common effect observed in fluorinated aromatic systems due to the high electronegativity of fluorine.

| Parameter | Value |

| Molecular Formula | C9H9F2NO2 |

| Molecular Weight | 201.17 g/mol |

A summary of key molecular properties.

Supramolecular Assembly and Intermolecular Interactions